Cas no 1016260-22-2 (1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)-)
1016260-22-2 structure
Product Name:1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)-
CAS-Nr.:1016260-22-2
MF:C30H44O4
MW:468.667969703674
CID:97957
PubChem ID:24850148
Update Time:2025-04-18
1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)-
- (2Z,6Z)-6-[(3aS,6S,7S,9bS)-6-(2-Carboxyethyl)-7-isopropenyl-3a,6, 9b-trimethyl-1,2,3a,4,6,7,8,9,9a,9b-decahydro-3H-cyclopenta[a]nap hthalen-3-ylidene]-2-methyl-2-heptenoic acid
- 1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,...
- 1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trime
- Kadsuracoccinic acid A
- 2',3'-dideoxy-[5']cytidylic acid
- 3,4-seco-lanosta-4(28),9(11),17(20),17(Z),24(Z)-tetraene-3,26-dioic acid
- 5'-CMP
- 5'-CYTIDINE MONOPHOSPHATE
- 5'-CYTIDYLIC ACID
- 5'-CYTIDYLIC ACID MONOHYDRATE
- C-5-P
- CMP MONOHYDRATE
- K-2',3'-dideoxy-cytidine monophosphate
- [ "" ]
- (Z,6Z)-6-[(3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2-methylhept-2-enoic acid
- CS-0062920
- 1016260-22-2
- CHEMBL515069
- HY-113818
- AKOS040761934
- (+)-Kadsuracoccinic acid A
- DA-64690
- KADSURACOCCINate a
- (Z,6Z)-6-((3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta(a)naphthalen-3-ylidene)-2-methylhept-2-enoic acid
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- Inchi: 1S/C30H44O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,22,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-,23-20-/t22-,25+,28-,29+,30-/m0/s1
- InChI-Schlüssel: QOIBKZDJHBYYMX-AVNVPESYSA-N
- Lächelt: OC(CC[C@@]1(C)[C@H](C(=C)C)CC[C@@H]2C1=CC[C@]1(C)/C(=C(/C)\CC/C=C(\C(=O)O)/C)/CC[C@]12C)=O
Berechnete Eigenschaften
- Genaue Masse: 468.32400
- Monoisotopenmasse: 468.324
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 8
- Komplexität: 966
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 2
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 74.6A^2
- XLogP3: 7.3
Experimentelle Eigenschaften
- Farbe/Form: Cryst.
- Dichte: 1.1±0.1 g/cm3
- Siedepunkt: 622.6±55.0 °C at 760 mmHg
- Flammpunkt: 344.3±28.0 °C
- PSA: 74.60000
- LogP: 7.72390
- Dampfdruck: 0.0±3.9 mmHg at 25°C
1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN4364-1mg |
Kadsuracoccinic acid A |
1016260-22-2 | 1mg |
¥ 1520 | 2024-07-20 | ||
| TargetMol Chemicals | TN4364-1 mg |
Kadsuracoccinic acid A |
1016260-22-2 | 98% | 1mg |
¥ 1,520 | 2023-07-11 | |
| TargetMol Chemicals | TN4364-1 mL * 10 mM (in DMSO) |
Kadsuracoccinic acid A |
1016260-22-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3610 | 2023-09-15 | |
| TargetMol Chemicals | TN4364-1 ml * 10 mm |
Kadsuracoccinic acid A |
1016260-22-2 | 1 ml * 10 mm |
¥ 3610 | 2024-07-20 | ||
| A2B Chem LLC | AE17518-5mg |
Kadsuracoccinic acid A |
1016260-22-2 | 98% by HPLC | 5mg |
$775.00 | 2024-04-20 | |
| A2B Chem LLC | AE17518-10mg |
Kadsuracoccinic acid A |
1016260-22-2 | 98% by HPLC | 10mg |
$1286.00 | 2024-04-20 | |
| A2B Chem LLC | AE17518-25mg |
Kadsuracoccinic acid A |
1016260-22-2 | 98% by HPLC | 25mg |
$2678.00 | 2024-04-20 | |
| A2B Chem LLC | AE17518-50mg |
Kadsuracoccinic acid A |
1016260-22-2 | 98% by HPLC | 50mg |
$4537.00 | 2024-04-20 | |
| A2B Chem LLC | AE17518-100mg |
Kadsuracoccinic acid A |
1016260-22-2 | 98% by HPLC | 100mg |
$7823.00 | 2024-04-20 | |
| A2B Chem LLC | AE17518-500mg |
Kadsuracoccinic acid A |
1016260-22-2 | 98% by HPLC | 500mg |
$25177.00 | 2024-04-20 |
1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)- Verwandte Literatur
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
1016260-22-2 (1H-Benz[e]indene-6-propanoicacid,3-[(4Z)-5-carboxy-1-methyl-4-hexen-1-ylidene]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3Z,3aS,6S,7S,9aS,9bS)-) Verwandte Produkte
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